methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methoxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-7-10(12(14)16-3)9-6-8(15-2)4-5-11(9)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVGJVIWXVBTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting tricyclic indole is then subjected to further reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-methoxy-1H-indole-3-carboxylate is a chemical compound with diverse applications in scientific research, including pharmaceutical development, biochemical research, natural product synthesis, analytical chemistry, and material science .
Applications
Pharmaceutical Development Methyl 5-methoxy-1H-indole-3-carboxylic acid methyl ester is a valuable intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders, due to its potential neuroprotective properties .
Biochemical Research This compound is used in studies exploring the mechanisms of action of indole derivatives, helping researchers understand their effects on cellular processes and signaling pathways .
Natural Product Synthesis It is employed in the synthesis of natural products, aiding in developing new drugs derived from plant sources that exhibit medicinal properties .
Analytical Chemistry The compound acts as a standard reference material in analytical methods, ensuring accurate quantification and characterization of similar compounds in complex mixtures .
Material Science It is explored for potential applications in creating advanced materials with unique properties, such as organic light-emitting diodes (OLEDs) and other electronic devices .
Medicinal Chemistry Methyl 5-bromo-1-methyl-1H-indole-3-carboxylate is used as a building block in synthesizing biologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies It serves as a probe in studying the biological activities of indole derivatives and their interactions with biological targets.
Chemical Synthesis It is utilized in the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key structural features of methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate with analogous indole derivatives:
Key Observations:
- Position of Ester Group : The 3-carboxylate in the target compound contrasts with 2-carboxylate derivatives (e.g., methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate), which exhibit different hydrogen-bonding capabilities and steric interactions .
- 1-Methyl Substitution : The 1-methyl group prevents N–H hydrogen bonding, altering crystal packing compared to unsubstituted indoles (e.g., methyl 5-hydroxy-1H-indole-3-carboxylate) .
Crystallographic and Physicochemical Properties
- Crystal Packing : Methyl 1-methyl-1H-indole-3-carboxylate forms planar molecules with C–H⋯O hydrogen bonds along the a- and b-axes, creating 2D sheets . The 5-methoxy group in the target compound may introduce additional van der Waals interactions, affecting solubility.
- Bond Lengths : The N1–C11 bond (1.453 Å) and C7–C9 bond (1.467 Å) in methyl 1-methyl-1H-indole-3-carboxylate highlight the steric influence of the methyl group .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-methoxy-1-methyl-1H-indole-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via formylation or cyclization reactions. For example, 3-formylindole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are reacted with thiazolidinone or aminothiazole reagents under reflux conditions using acetic acid (AcOH) and sodium acetate (NaOAc) as catalysts. Reaction times range from 2.5–5 hours, with yields dependent on stoichiometric ratios (1.0–1.1 equiv) and purification via recrystallization .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer :
- X-ray crystallography : Orthorhombic crystal systems (space group Pbcm) are used to determine bond lengths, angles, and intermolecular interactions. For example, related methyl indole carboxylates exhibit lattice parameters a = 0.50 Å, b = 0.24 Å, c = 0.17 Å at 173 K .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy at C5, methyl at N1). IR spectroscopy identifies carbonyl (C=O) and methoxy (C-O) stretches .
Q. What purification methods are recommended for this compound?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol as solvents due to the compound’s moderate solubility.
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2) resolves impurities from indole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Catalyst screening : Sodium acetate (2.0 equiv) enhances cyclization efficiency compared to weaker bases .
- Temperature control : Prolonged reflux (>5 hours) may degrade sensitive intermediates; microwave-assisted synthesis reduces reaction times .
- Substituent effects : Electron-donating groups (e.g., methoxy) stabilize intermediates, while steric hindrance from N1-methyl requires adjusted stoichiometry .
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer :
- Bioactivity assays : Test enzyme inhibition (e.g., kinase or protease assays) and antimicrobial activity (MIC determinations). For example, 5-methoxy indole derivatives show enhanced solubility and target binding compared to halogenated analogs .
- Comparative studies : Replace the methoxy group with hydroxy or bromo substituents and evaluate cytotoxicity (e.g., MTT assays on cancer cell lines) .
Q. How should researchers resolve contradictions in spectral or crystallographic data?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For crystallography, refine data using software like SHELXL and validate via Rint and Rsigma metrics .
- Literature benchmarking : Contrast results with structurally similar compounds (e.g., methyl 1-methyl-1H-indole-3-carboxylate, C11H11NO2) to identify outliers .
Q. What strategies are effective in analyzing substituent effects on reaction mechanisms?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC or TLC to identify rate-determining steps. For example, methoxy groups at C5 accelerate electrophilic substitution but hinder N1-methylation .
- Isotopic labeling : Use ¹³C-labeled acetic acid to trace acetylation pathways in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
